Misgurin

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

RQRVEELSKFSKKGAAARRRK |

Origin of Product |

United States |

Structural Elucidation and Characterization of Misgurin

Primary Structure Analysis

Primary structure analysis focuses on the linear sequence of amino acids that make up the peptide.

Amino Acid Sequence Determination: Methodologies and Findings

The complete amino acid sequence of Misgurin was determined using an automated amino acid sequencer. nih.gov This methodology involves the sequential cleavage and identification of amino acids from the peptide chain. Early methods for amino acid sequencing relied on techniques like Edman degradation, often requiring the hydrolysis of the protein into smaller peptides for analysis. pressbooks.pub Mass spectrometry, particularly tandem mass spectrometry, is also a powerful tool for peptide sequencing by analyzing the masses of peptide fragments. pressbooks.pubgoogle.com

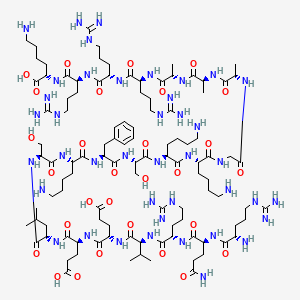

The determined amino acid sequence of this compound is Arg-Gln-Arg-Val-Glu-Glu-Leu-Ser-Lys-Phe-Ser-Lys-Lys-Gly-Ala-Ala-Ala-Arg-Arg-Arg-Lys. nih.gov

Identification of Basic Amino Acid Residues and Their Distribution within this compound

This compound is characterized as a strongly basic peptide. nih.gov This basicity is attributed to the presence of a significant number of positively charged amino acid residues, specifically arginine (Arg) and lysine (B10760008) (Lys). nih.gov Analysis of the sequence reveals that this compound contains 5 arginine residues and 4 lysine residues. nih.gov These basic residues are distributed throughout the peptide sequence. The presence of basic amino acids contributes to the positive charge of antimicrobial peptides, which is crucial for their electrostatic interaction with the negatively charged bacterial membranes. mdpi.com The distribution of these positive charges can influence the peptide's antimicrobial and hemolytic properties. mdpi.com

Comparative Sequence Analysis and Homology with Other Antimicrobial Peptides

Comparative analysis of the amino acid sequence of this compound with other known antimicrobial peptides revealed that this compound is a novel peptide. nih.gov Although its sequence did not show significant homology with other known antimicrobial peptides, its structural characteristics led to its grouping with peptides like cecropin (B1577577), magainins, and dermaseptins. tubitak.gov.tr These peptides are often characterized by their amphipathic alpha-helical structures. nih.gov While this compound was found to be a novel sequence, other studies have explored sequence homology between different antimicrobial peptides, such as the high homology observed between pleurocidin (B1576808), dermaseptin (B158304), and ceratotoxin. nih.gov

Secondary and Tertiary Structural Features

Beyond the linear sequence, the function of a peptide is heavily influenced by its three-dimensional structure, encompassing secondary and tertiary features.

Spectroscopic Probes for Conformational States (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a key technique used to investigate the conformational states of proteins and peptides. psu.edujascoinc.comisbg.frnih.gov CD relies on the differential absorption of left and right circularly polarized light by chiral molecules. psu.edujascoinc.comnih.gov In the far-UV region (typically 180-240 nm), the CD spectrum provides information about the peptide backbone and allows for the estimation of secondary structure content, such as alpha-helices and beta-sheets. psu.edujascoinc.comnih.gov The near-UV region (typically 250-320 nm) reflects the environment of aromatic amino acid side chains and disulfide bonds, providing insights into the tertiary structure. psu.edujascoinc.comnih.gov CD is a valuable tool for studying protein folding, conformational changes, and the structural integrity of peptides. psu.eduisbg.frnih.gov While the search results mention Circular Dichroism as a technique used in the study of antimicrobial peptides and protein structure nih.govpsu.edujascoinc.comisbg.frnih.gov, specific CD data or spectra for this compound were not detailed in the provided snippets.

Computational Modeling and Simulation of this compound Folding and Conformation (e.g., Hydrophobic-Polar (HP) Model)

Computational modeling and simulation techniques, such as the Hydrophobic-Polar (HP) model, are employed to analyze the folding conformations and native states of peptides and proteins. researchgate.netnih.govscirp.org The HP model simplifies amino acids into either hydrophobic (H) or polar (P) categories and simulates folding on a lattice to study possible conformations and the lowest energy states. researchgate.netnih.govscirp.org Although simplified, the HP model can provide insights into the folding pathways and stability of peptides. scirp.orgscirp.orgacs.org

Studies using the two-dimensional HP model have been conducted to analyze the folding of this compound. researchgate.netnih.gov These studies involve converting the natural amino acid sequence of this compound into an HP sequence based on hydrophobicity indices. researchgate.netnih.govscirp.org The simulations explore various folding conformations and identify native states with minimal energy. researchgate.netnih.gov The results from such modeling can vary depending on factors like the classification of neutral amino acids (e.g., glycine (B1666218) as hydrophobic or polar) and the simulated pH conditions. researchgate.netnih.gov For instance, one study found that the conversion of this compound into an HP sequence with glycine as a hydrophobic amino acid at pH 2 resulted in 1212 folding conformations with a single native state of minimal energy -6. researchgate.netnih.gov Converting glycine as a polar amino acid at pH 2 yielded 13,386 conformations with three native states of minimal energy -5. researchgate.netnih.gov These computational approaches help in understanding the potential folding landscape and stable conformations of this compound. researchgate.netnih.gov

Analysis of Alpha-Helical Propensities and Amphipathic Characteristics of this compound

Antimicrobial peptides, including this compound, often adopt specific secondary structures, such as alpha-helices, when interacting with hydrophobic environments like cell membranes. mdpi.comonlinescientificresearch.com Circular dichroism (CD) spectroscopy is a technique used to determine the secondary structure content of peptides. nih.govcore.ac.uk Studies using CD have shown that this compound can be induced into an alpha-helical structure in the presence of trifluoroethanol (TFE), a solvent that mimics a hydrophobic membrane environment. mdpi.comcore.ac.uk In aqueous solutions, this compound exists primarily in a random coil structure. mdpi.com

Amphipathicity is a key characteristic of many antimicrobial peptides, referring to the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the peptide's secondary structure. onlinescientificresearch.commdpi.com This property is crucial for the peptide's interaction with lipid membranes, where the hydrophobic face associates with the lipid bilayer and the hydrophilic face interacts with the polar head groups and the aqueous environment. mdpi.com While specific quantitative data on this compound's amphipathicity were not extensively detailed in the search results, its ability to form an alpha-helix in hydrophobic environments and its mechanism of action involving membrane interaction strongly suggest that it possesses amphipathic characteristics, typical of many membrane-active antimicrobial peptides. mdpi.comonlinescientificresearch.commdpi.com

Structure-Activity Relationships of this compound

The biological activity of antimicrobial peptides like this compound is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is crucial for designing new and more effective antimicrobial agents. frontiersin.orgnih.gov

Identification of Structural Motifs Critical for Antimicrobial Efficacy

This compound belongs to the cecropin family of antibacterial peptides, sharing similarities in its primary structure with other members of this family. google.com Cecropin-like peptides often have an N-terminus rich in hydrophilic and basic amino acid residues (such as arginine and lysine) and a C-terminus containing more hydrophobic residues. google.com This distribution of charged and hydrophobic residues is a common motif in many antimicrobial peptides and contributes to their ability to interact with and disrupt bacterial membranes. onlinescientificresearch.commdpi.comfrontiersin.org The strong basicity of this compound, due to its high content of arginine and lysine residues, is a critical factor in its initial electrostatic interaction with the negatively charged surface of bacterial membranes. nih.govresearchgate.netmdpi.com

Influence of Amino Acid Composition and Charge Distribution on this compound Activity

The amino acid composition and the distribution of charges within a peptide significantly influence its antimicrobial activity and selectivity. mdpi.com this compound is characterized by a high positive charge due to its numerous arginine and lysine residues. nih.govresearchgate.net This positive charge is essential for the initial attraction and binding of this compound to the negatively charged phospholipid headgroups of bacterial membranes. mdpi.com Studies on other antimicrobial peptides have shown that a balance between hydrophobicity and charged residues, often around 40% hydrophobic and 60% charged, can enhance antibacterial properties. mdpi.com The specific arrangement and clustering of positive charges can also impact activity and toxicity. researchgate.net While detailed studies specifically on this compound mutants exploring the precise influence of each amino acid substitution were not found, research on other AMPs indicates that the type and position of basic residues (arginine and lysine) are highly relevant for antimicrobial activity. frontiersin.org

Role of Specific Residues in this compound's Interaction with Target Membranes and Intracellular Components

The interaction of antimicrobial peptides with bacterial membranes is a primary mechanism of action. nih.govmdpi.commdpi.com this compound has been shown to cause damage to the cell membrane through a pore-forming mechanism, similar to that of magainin 2. nih.gov This membrane disruption occurs at minimal inhibitory concentrations (MICs) and can lead to cell lysis at higher concentrations. nih.gov

Biological Activities and Molecular Mechanisms of Action

Broad-Spectrum Antimicrobial Activity Profile of Misgurin

This compound's antimicrobial efficacy extends to a variety of microorganisms, positioning it as a significant subject of study in the search for new antimicrobial agents. Its activity has been shown to be approximately six times more potent than that of magainin 2, another well-known antimicrobial peptide nih.govresearchgate.net.

This compound has demonstrated notable efficacy against Gram-positive bacteria. Studies have confirmed its inhibitory action against species such as Bacillus subtilis nih.gov. The broad-spectrum nature of this compound's activity suggests its potential to combat various Gram-positive pathogens nih.gov.

| Gram-Positive Bacterial Species | Reported Efficacy | Citation |

|---|---|---|

| Bacillus subtilis | Inhibited | nih.gov |

The antimicrobial activity of this compound also encompasses Gram-negative bacterial species nih.gov. Its ability to act on both Gram-positive and Gram-negative bacteria underscores its broad-spectrum capabilities nih.gov. While specific data on the range of susceptible Gram-negative species is detailed in targeted studies, its general efficacy is a key characteristic of the peptide nih.gov.

| Gram-Negative Bacterial Species | Reported Efficacy | Citation |

|---|---|---|

| General Gram-Negative Bacteria | Inhibited | nih.govnih.gov |

This compound is characterized as having a strong antimicrobial activity against a wide array of microorganisms nih.govnih.gov. While many antimicrobial peptides isolated from aquatic organisms have been shown to possess antiviral properties, specific comprehensive studies detailing this compound's direct antifungal and antiviral mechanisms are an ongoing area of research nih.gov. The broad-spectrum activity of this compound suggests potential efficacy in these areas, consistent with the properties of many AMPs nih.gov.

The activity of antimicrobial peptides against various parasites has been a subject of scientific investigation mdpi.comresearchgate.net. However, specific research focusing on the direct antiparasitic effects of this compound is not extensively detailed in the current body of scientific literature.

Cellular and Subcellular Mechanisms of Antimicrobial Action

Antimicrobial peptides generally exert their effects by targeting the microbial cell membrane koreascience.krmdpi.com. The initial interaction is often electrostatic, between the cationic peptide and the negatively charged components of the bacterial membrane koreascience.kr.

The primary mechanism of this compound's antimicrobial action involves the targeting and disruption of the bacterial cell membrane nih.gov. Scanning electron microscopy studies have provided visual confirmation that this compound inflicts damage upon the cell membrane nih.govresearchgate.net. This damage is achieved through a pore-forming mechanism that shares similarities with the action of magainin 2 nih.govresearchgate.net. At its minimal inhibition concentration (MIC), this compound creates pores in the membrane, and at concentrations higher than the MIC, it can lead to cell lysis nih.govresearchgate.net. This membrane disruption is a common and effective mode of action for many antimicrobial peptides rsc.org.

Intracellular Mechanisms of Action

While membrane disruption is a primary mechanism for many antimicrobial peptides, some can also translocate into the cytoplasm and interact with intracellular targets.

Currently, there is no specific scientific data available regarding the ability of this compound to inhibit the biosynthesis of macromolecules such as DNA, RNA, and proteins.

There is currently no specific scientific information available on the interaction of this compound with intracellular targets or its effects on microbial metabolic pathways.

Immunomodulatory Functions of this compound

In addition to their direct antimicrobial activities, some antimicrobial peptides have been shown to modulate the host immune response. However, there is currently no specific scientific evidence to suggest that the peptide this compound possesses immunomodulatory functions. It is important to note that other compounds, such as certain carbohydrates isolated from Misgurnus anguillicaudatus, have been reported to have immunomodulatory activity. nih.gov

Regulation of Host Immune Responses at the Cellular Level

Specific research directly detailing the regulatory effects of this compound on host immune cells, such as macrophages and neutrophils, or its role in modulating cytokine production, is not extensively available in the current scientific literature. However, the broader class of antimicrobial peptides, to which this compound belongs, is widely recognized for significant immunomodulatory functions beyond direct pathogen killing. These peptides can influence the host's immune response by acting as signaling molecules that recruit and activate various immune cells, including macrophages and T-cells, and can modulate the production of inflammatory mediators like cytokines and chemokines. For example, studies on other fish-derived compounds have shown the capacity to stimulate macrophage proliferation and the secretion of key immune signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While these general activities are characteristic of AMPs, further investigation is required to elucidate the specific molecular mechanisms by which this compound interacts with and regulates host immune cells.

Role in Non-Specific Innate Defense Systems

This compound plays a direct and potent role in the non-specific innate defense system through its broad-spectrum antimicrobial activity. This function is fundamental to innate immunity, which relies on pre-existing, non-specific mechanisms to immediately combat infections. This compound's primary mechanism of action is the disruption of microbial cell membranes, a hallmark of many cationic antimicrobial peptides.

Research has demonstrated that this compound exerts strong antimicrobial action against a wide array of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is reported to be approximately six times more potent than magainin 2, a well-studied amphibian antimicrobial peptide. This potent activity is achieved with minimal hemolytic effects, indicating a degree of selectivity for microbial over host cells.

The molecular mechanism involves this compound binding to the negatively charged components of the microbial cell membrane and inducing physical disruption. Scanning electron microscopy studies have confirmed that this compound damages the bacterial cell membrane via a pore-forming mechanism. At its minimal inhibitory concentration (MIC), the peptide forms pores or channels in the membrane, disrupting the osmotic balance and integrity of the cell. At concentrations higher than the MIC, this damage progresses to complete cell lysis.

The table below summarizes the in vitro antimicrobial activity of this compound against various microorganisms, presented as the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Factors Modulating this compound's Biological Activity in vitro

The biological activity of antimicrobial peptides can be significantly influenced by environmental factors such as pH and ionic strength. These parameters can alter the peptide's structure, charge, and its ability to interact with microbial membranes.

However, specific studies detailing the effects of varying pH and ionic strength on the in vitro biological activity of this compound have not been reported in the scientific literature. Generally, for many cationic AMPs, acidic pH conditions can enhance antimicrobial activity by increasing the peptide's net positive charge, which strengthens the electrostatic attraction to negatively charged bacterial surfaces. Conversely, high ionic strength, particularly the presence of divalent cations like Ca²⁺ and Mg²⁺, often reduces the activity of AMPs by shielding the charges on the bacterial membrane, thus interfering with the initial electrostatic binding of the peptide.

Without direct experimental data for this compound, it is not possible to definitively state how its activity is modulated by these factors. Research in this area would be necessary to understand its stability and efficacy under different physiological and environmental conditions.

Biosynthesis and Regulation of Misgurin Production

Genetic Basis of Misgurin Biosynthesis

Understanding the genetic underpinnings of this compound production involves identifying the specific genes responsible and examining their location within the loach genome, as well as the mechanisms that regulate their activity.

Identification of this compound Gene Sequences and Genomic Context

While specific details on the precise genomic context and gene sequences solely for this compound are not extensively detailed in the provided search results, studies on mud loach have utilized transcriptome sequencing to identify putative genes involved in immunity and epidermal mucus secretion, where antimicrobial peptides are found. plos.orgresearchgate.netnih.gov Transcriptome analysis of mud loach skin has led to the assembly of numerous unigenes, with a significant portion annotated by searching against protein databases. plos.orgresearchgate.net These studies have identified various immune factors in fish skin mucus, including antimicrobial peptides. plos.org The availability of genomic and transcriptomic data for the mud loach is increasing, which facilitates the identification and characterization of bioactive substances like this compound. plos.orgresearchgate.net While the specific this compound gene sequence and its detailed genomic context are not explicitly provided in the snippets, the methodologies described, such as transcriptome sequencing and annotation against databases, are the standard approaches used to identify such genes and their locations within a genome. plos.orgresearchgate.netnih.gov

Transcriptional Regulation of this compound Gene Expression in Loach

Transcriptional regulation of gene expression in loach, including potentially that of this compound, is a complex process influenced by various factors. Studies on loach transcriptomes have revealed that genes expressed in the skin are involved in a wide variety of biological processes, including those related to gene expression such as transcription and translation. plos.orgresearchgate.netnih.gov KEGG pathway analysis of loach transcriptome data has identified pathways related to gene expression processes, including RNA transport, spliceosome, ribosome, and protein processing in the endoplasmic reticulum. researchgate.netnih.gov These pathways are fundamental to the regulation of gene expression at the transcriptional and translational levels. researchgate.netnih.gov Research on immune-related genes in loach during early development has also investigated mRNA expression levels, indicating that transcriptional regulation plays a role in the timing and magnitude of gene activity. nih.gov While direct studies specifically detailing the transcriptional regulation of the this compound gene were not found, the broader transcriptomic analyses in loach provide a framework for understanding the regulatory environment in which such genes operate.

Investigation of Gene Expression in Response to Environmental or Pathogenic Stimuli

The expression of antimicrobial peptide genes in fish, including this compound, can be influenced by environmental or pathogenic stimuli. nih.govresearchgate.net Studies on loach have investigated the impact of different environmental stimuli on gene expression. scispace.comuninsubria.it Transcriptome sequencing analysis has been used to study the immune mechanisms of loach in response to infection with lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This research identified differentially expressed genes in response to LPS infection, highlighting the changes in gene activity that occur during an immune response. nih.gov The identified differentially expressed genes were found to be involved in various biological processes and metabolic pathways related to the immune system. nih.gov While this compound is not explicitly mentioned as one of the differentially expressed genes in this specific study, the methodology demonstrates how gene expression in loach is investigated in response to pathogenic challenges. The innate defense system in vertebrates, including fish, involves a basic resistance to infections, and the secretion of mucus containing innate immune factors is a prominent characteristic of fish skin defense against stressors and pathogens. tubitak.gov.trplos.orgresearchgate.net Therefore, it is expected that the expression of antimicrobial peptides like this compound would be modulated in response to such stimuli.

Post-Translational Processing and Maturation of this compound

Antimicrobial peptides are often synthesized as precursor peptides that undergo post-translational modifications to become active.

Precursor Peptide Synthesis and Enzymatic Cleavage

Antimicrobial peptides, including this compound, are typically synthesized as larger precursor molecules that contain the active peptide sequence. googleapis.com The maturation of these peptides involves enzymatic cleavage of the precursor peptide. mdpi.comfrontiersin.org Enzymatic hydrolysis of precursor proteins is a common method for producing bioactive peptides. mdpi.com This process can be carried out by various enzymes, including digestive enzymes or enzymes extracted from microorganisms or plants. mdpi.comfrontiersin.org The use of specific or non-specific proteases is a common approach for the enzymatic synthesis of peptides. mdpi.com While the specific enzymes involved in the cleavage of the this compound precursor in loach are not detailed in the provided snippets, the general principle of enzymatic cleavage of precursor peptides to yield mature, active antimicrobial peptides is well-established. mdpi.comfrontiersin.orgresearchgate.netub.edu

Cellular Pathways Involved in this compound Processing and Secretion

The processing and secretion of antimicrobial peptides like this compound involve specific cellular pathways. Transcriptomic studies in mud loach skin have identified genes mapped to pathways involved in cellular processes, including intracellular transport and secretion. plos.orgresearchgate.netnih.gov The SNARE interactions in vesicular transport pathway, for example, have been identified as being involved in the processes of epidermal mucus storage and release in mud loach. plos.orgresearchgate.net Since antimicrobial peptides are secreted into the mucus layer, pathways involved in vesicular transport and secretion are likely to play a role in the processing and release of this compound. plos.orgresearchgate.net Other highly represented pathways in the loach skin transcriptome, such as protein processing in the endoplasmic reticulum, are also involved in gene expression processes including protein folding, sorting, and degradation, which are relevant to the maturation and handling of secreted proteins like antimicrobial peptides. researchgate.netnih.gov Research on protein secretion pathways in other organisms, such as Mycobacterium tuberculosis, also highlights the involvement of specific gene loci and protein components in these processes, suggesting conserved mechanisms for protein secretion. nih.gov While the precise cellular pathways exclusively for this compound processing and secretion in loach are not fully elucidated in the provided text, the transcriptomic data points to the involvement of general cellular mechanisms for protein processing, transport, and secretion. plos.orgresearchgate.netnih.gov

Biosynthetic Regulation and In Vivo Production of this compound in Loach

This compound is an antimicrobial peptide found in Misgurnus anguillicaudatus, the loach. nih.gov Antimicrobial peptides (AMPs) in fish are crucial components of their innate immune system, providing a rapid defense against pathogens in their aquatic environment. nih.govscialert.netasm.org While the precise enzymatic pathways and genetic regulation specifically governing this compound biosynthesis in loach are not extensively detailed in the provided search results, AMPs are generally synthesized as prepropeptides and undergo cleavage to yield the active peptide. scialert.net The expression of AMP genes in fish can be influenced by various factors, often related to immune challenges. nih.gov

Tissue-Specific Expression and Distribution of this compound

This compound has been identified in the whole body homogenates of mud loach (Misgurnus anguillicaudatus). researchgate.netsemanticscholar.org While a comprehensive, detailed mapping of this compound's tissue-specific expression and distribution across all loach tissues is not available in the provided snippets, the skin and its mucus layer are recognized as primary sites for the production and secretion of antimicrobial peptides in fish, serving as a crucial first line of defense against environmental pathogens. scialert.netplos.org The skin transcriptome of mud loach has been analyzed, identifying various genes involved in immune responses and mucus secretion, which are relevant processes for AMP distribution. researchgate.netsemanticscholar.orgplos.org

Although not specific to this compound, studies on the expression of other genes in loach, such as espl1 and immune-related genes like maRAG-1 and maSACS, have demonstrated tissue-specific expression patterns. For example, espl1 is highly expressed in the ovary and testis of adult loach, and maRAG-1 is significantly expressed in mucosal organs like the intestine and muscle. scholasticahq.comnih.gov These findings highlight that gene expression in loach is not uniform across all tissues, suggesting that this compound expression is also likely to be tissue-specific, with potentially higher concentrations in tissues exposed to the external environment or involved in immune surveillance.

| Tissue/Organ | This compound Expression Level (Inferred) | Supporting Evidence (General AMPs/Loach Genes) |

| Skin/Mucus | Potentially High | Known site of AMP production in fish scialert.netplos.org |

| Whole Body Homogenate | Detected | This compound isolated from whole body researchgate.netsemanticscholar.org |

| Intestine | Potentially Relevant | Mucosal organ with significant immune gene expression nih.gov |

| Muscle | Potentially Relevant | Tissue with significant immune gene expression nih.gov |

| Ovary | Not specifically reported for this compound | High expression of other genes like espl1 scholasticahq.com |

| Testis | Not specifically reported for this compound | High expression of other genes like espl1 scholasticahq.com |

| Liver | Not specifically reported for this compound | Gene expression analyzed in this tissue frontiersin.org |

| Brain | Not specifically reported for this compound | Gene expression analyzed in this tissue frontiersin.org |

Synthetic Biology and Engineering of Misgurin and Its Analogs

Chemical Synthesis Methodologies for Misgurin

Chemical synthesis offers a precise route to produce peptides with defined sequences and allows for the incorporation of modified amino acids or non-natural components to create this compound analogs. frontiersin.orgbeilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) and its Variants

Solid-Phase Peptide Synthesis (SPPS), introduced by Bruce Merrifield in 1963, is the predominant method for the chemical synthesis of peptides. uchicago.edunih.govbachem.com This technique involves the stepwise assembly of the peptide chain while it is anchored to an insoluble solid support, typically polymeric resin beads. uchicago.edubachem.com This heterogeneous approach simplifies the synthesis process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing steps after each reaction cycle. bachem.com

The SPPS cycle generally consists of several key steps:

Attachment of the C-terminal amino acid to the resin via a linker. uchicago.edunih.govbachem.com

Deprotection of the Nα-protecting group of the attached amino acid. bachem.com

Coupling of the next protected amino acid to the free amine of the growing peptide chain, facilitated by coupling reagents. beilstein-journals.orgbachem.comnih.gov

Washing steps to remove excess reagents and by-products. bachem.com

This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled. uchicago.edubachem.com Common Nα-protecting groups used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), with Fmoc chemistry being widely used. beilstein-journals.orgnih.govnih.govnih.gov

Variants of traditional SPPS have been developed to improve efficiency and overcome limitations, particularly for longer or more complex peptides. Microwave-assisted SPPS, for instance, has been shown to reduce synthesis time and improve yields for some sequences. nih.gov

Purification Strategies for Synthetic this compound Peptides

Following chemical synthesis, the crude peptide product, which is cleaved from the resin, often contains truncated sequences, peptides with side reactions, and residual reagents. uchicago.edunih.gov Therefore, purification is a critical step to obtain this compound peptides of sufficient purity for research or application.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of synthetic peptides, including this compound. nih.govglfc.org This method separates peptides based on their hydrophobicity. nih.govglfc.org Other chromatographic techniques, such as ion-exchange chromatography, can also be employed, particularly given this compound's strongly basic nature due to its high content of arginine and lysine (B10760008) residues. nih.govglfc.org

Purification strategies often involve multiple steps to achieve high purity. For example, initial purification steps might include solid-phase extraction or precipitation, followed by one or more rounds of HPLC. nih.govglfc.org The choice of purification strategy depends on the specific peptide sequence, the scale of synthesis, and the required purity level.

Challenges and Optimizations in Achieving Full Biological Activity through Chemical Synthesis

Optimizations in chemical synthesis protocols aim to minimize these issues. This includes the careful selection of protecting groups, coupling reagents, solvents, and reaction conditions to favor efficient and clean peptide bond formation while suppressing undesired side reactions. beilstein-journals.orgnih.gov The development of more efficient and environmentally friendly solvents and catalysts is also an ongoing area of research to improve the sustainability and yield of peptide synthesis. nih.govproteogenix.science

Despite these challenges, chemical synthesis remains valuable for producing this compound and its analogs, especially for studies requiring precise structural modifications or when the peptide is toxic to recombinant expression hosts. frontiersin.org

Recombinant Production of this compound

Recombinant DNA technology offers an alternative approach for producing this compound, particularly for larger scale production, by utilizing living organisms as expression systems. frontiersin.orgtrjfas.org This method involves inserting the gene encoding this compound into a suitable expression vector and transforming it into a host organism, which then produces the peptide. wikipedia.org

Heterologous Expression Systems for this compound Production (e.g., Pichia pastoris)

Heterologous expression refers to the production of a protein or peptide in a host organism that does not naturally produce it. wikipedia.org Various host systems can be used for recombinant peptide production, including bacteria, yeast, insect cells, and plant cells. trjfas.orgwikipedia.orgeurogentec.comnexusacademicpublishers.comnih.gov

Pichia pastoris (now known as Komagataella phaffii), a methylotrophic yeast, is a commonly used host system for the recombinant production of proteins and peptides, including antimicrobial peptides like this compound. google.comeurogentec.comsciencechina.cnmdpi.com P. pastoris offers several advantages, such as high-level protein expression, the ability to perform some eukaryotic post-translational modifications (though glycosylation patterns can differ from mammalian cells), and the potential for secretion of the recombinant protein into the culture medium, which simplifies purification. eurogentec.commdpi.commdpi.comibwf.de Its ability to grow to high cell densities in inexpensive media also makes it suitable for large-scale fermentation. eurogentec.commdpi.com

Studies have demonstrated the successful expression of this compound and its mutants in Pichia pastoris. google.comsciencechina.cn Recombinant expression vectors, such as pPICZαA or pPIC9K, are often used, which include elements like the α-mating factor secretion signal to direct the secretion of the expressed peptide into the extracellular medium. google.comsciencechina.cnfrontiersin.org

Other heterologous systems, such as Escherichia coli, have also been explored for antimicrobial peptide production. trjfas.orgmdpi.com While E. coli is a well-established and high-yield system, the toxicity of some antimicrobial peptides to bacterial hosts can be a challenge, often necessitating the use of fusion proteins. frontiersin.orgmdpi.com

Engineering Strategies for Enhanced Yield and Secretion of Recombinant this compound

Enhancing the yield and secretion of recombinant this compound in heterologous expression systems like Pichia pastoris is crucial for efficient production. Several engineering strategies can be employed:

Gene Dosage and Integration: Increasing the copy number of the this compound gene integrated into the host genome can lead to higher expression levels. mdpi.comfrontiersin.org Strategies involve using vectors that promote multi-copy integration or constructing concatemers of the expression cassette. frontiersin.org

Codon Optimization: Optimizing the codon usage of the this compound gene to match the preferred codons of the host organism (P. pastoris) can improve translation efficiency and increase protein yield. google.commdpi.com

Signal Peptide Engineering: The choice and engineering of the secretion signal peptide can significantly impact the efficiency of recombinant protein secretion into the culture medium. mdpi.comfrontiersin.orgmdpi.comnih.gov Optimizing or replacing the signal peptide can improve translocation across the cell membrane. mdpi.comnih.gov

Optimization of Fermentation Conditions: Culture conditions, including media composition, pH, temperature, and induction strategies (e.g., methanol (B129727) concentration for P. pastoris), play a vital role in cell growth and recombinant protein production. google.comsciencechina.cnmdpi.comfrontiersin.org Adjusting these parameters can enhance yield and secretion. google.comsciencechina.cnmdpi.comfrontiersin.org For instance, optimizing the initial pH of the induction culture in P. pastoris has been shown to improve this compound mutant expression. google.com

Reducing Proteolytic Degradation: Recombinant peptides secreted into the culture medium can be susceptible to degradation by host proteases. frontiersin.orgmdpi.com Strategies to mitigate this include using protease-deficient host strains or optimizing the culture medium composition with additives like casamino acids, yeast extract, and peptone to reduce protease activity or provide substrates that divert protease activity away from the target peptide. frontiersin.org

Fusion Proteins and Tags: Expressing this compound as a fusion protein with a highly expressed and/or soluble partner protein can enhance its expression, solubility, and stability, and facilitate purification using affinity tags. frontiersin.orgibwf.demdpi.com The fusion partner can be later cleaved to release the mature this compound peptide. mdpi.com

These engineering strategies, often used in combination, are essential for maximizing the production of recombinant this compound and overcoming limitations associated with heterologous expression.

Soluble Expression and Refolding Techniques for Active this compound

Obtaining sufficient quantities of active, soluble this compound or its engineered variants through recombinant expression, particularly in systems like Escherichia coli, can be challenging. Overexpression of recombinant proteins in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. mdpi.com While inclusion bodies can simplify initial purification, recovering biologically active protein from them requires efficient refolding procedures. mdpi.combiologicscorp.com

Strategies to enhance soluble expression and refolding of peptides like this compound include optimizing expression conditions such as temperature and inducer concentration. Lowering the expression temperature can improve protein solubility and promote correct folding by reducing hydrophobic interactions that contribute to inclusion body formation. biologicscorp.com Adjusting the inducer concentration can also influence the protein synthesis rate, potentially leading to increased yields of soluble protein. mdpi.com

When proteins are expressed as inclusion bodies, solubilization and subsequent refolding are necessary to recover the active form. biologicscorp.com The methods used for solubilization should ideally minimize the formation of non-native conformations. biologicscorp.com Refolding is typically performed at low denaturant concentrations, and maintaining a low concentration of the unfolded protein during refolding is desirable for achieving higher yields of correctly folded protein. biologicscorp.com The use of fusion tags, such as SUMO (Small Ubiquitin-related Modifier) or His-tags, can also enhance protein solubility and facilitate purification, although efficient cleavage of the tag after expression is crucial for obtaining the native peptide. mdpi.comd-nb.info

Rational Design and Creation of this compound Derivatives and Mutants

Rational design of this compound derivatives and mutants involves making targeted changes to the amino acid sequence or structure based on an understanding of how these modifications influence the peptide's activity and properties. This approach is guided by principles derived from structure-activity relationships and aims to create peptides with improved characteristics. researchgate.net

Design Principles Based on Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of antimicrobial peptides like this compound. These studies explore how alterations in the peptide's primary sequence, secondary structure, charge distribution, hydrophobicity, and amphipathicity affect its biological activity. researchgate.netresearchgate.netmdpi.com For cationic antimicrobial peptides, properties like net charge and hydrophobicity are key determinants of activity, influencing interactions with negatively charged bacterial membranes. mdpi.comresearchgate.netnih.gov The spatial arrangement of hydrophobic and hydrophilic residues, leading to amphipathicity, is also crucial for membrane interaction and disruption. researchgate.netnih.gov Design principles often involve optimizing these features to enhance bacterial membrane targeting and permeabilization while minimizing interactions with host cell membranes. researchgate.net

Development of Chimeric Peptides and Hybrid Constructs with this compound Sequences

Chimeric peptides and hybrid constructs involve combining sequences or functional domains from different peptides to create novel molecules with potentially enhanced or altered properties. researchgate.netd-nb.info This approach can be used to leverage the desirable characteristics of this compound, such as its antimicrobial potency, and combine them with features from other peptides, such as improved cell penetration or stability. d-nb.info For instance, a chimeric peptide might incorporate the membrane-disrupting region of this compound with a sequence from another peptide known to enhance intracellular targeting or reduce susceptibility to degradation. d-nb.info The creation of such hybrids aims to develop agents with broader activity or improved efficacy through multiple mechanisms of action. d-nb.info

Systematic Alanine (B10760859) Scanning and Other Mutagenesis Studies on this compound

Systematic mutagenesis, such as alanine scanning, is a powerful technique used to probe the contribution of individual amino acid residues to a peptide's function or stability. wikipedia.orgbiorxiv.org In alanine scanning, each residue in a sequence is systematically replaced by alanine, a small, non-bulky amino acid, to assess the impact of the original side chain on the peptide's activity, structure, or other properties. wikipedia.org This method can help identify critical residues involved in antimicrobial activity, membrane interaction, or folding. nih.govmdpi.com While the provided search results discuss alanine scanning in the context of other proteins like insulin (B600854) and bacterial proteins, the principle is applicable to this compound to understand the functional importance of its specific amino acids. biorxiv.orgmdpi.comnih.gov Other mutagenesis studies might involve substituting residues with other amino acids to investigate the effects of charge, hydrophobicity, or the presence of specific functional groups at particular positions.

Impact of N-terminal and C-terminal Modifications on this compound's Activity and Stability

Modifications at the N-terminal and C-terminal ends of peptides are common strategies to improve their stability and biological activity. researchgate.netplos.orgfrontiersin.orgnih.gov These termini are often susceptible to degradation by exopeptidases. frontiersin.orgnih.gov Modifications such as N-terminal acetylation and C-terminal amidation can protect against such enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. researchgate.netplos.orgfrontiersin.orgnih.gov

Research on other antimicrobial peptides has shown that C-terminal amidation can increase antimicrobial activity, while N-terminal acetylation can decrease activity but significantly enhance protease resistance. plos.org The combination of both modifications can sometimes yield peptides with improved activity and stability. plos.org The impact of these modifications can vary depending on the specific peptide sequence and the type of enzymatic degradation involved. plos.orgnih.gov For this compound, similar terminal modifications could be explored to enhance its stability and potentially modulate its activity profile. google.comgoogle.com

Computational Design and Predictive Modeling for this compound Engineering

Computational design and predictive modeling play an increasingly significant role in the engineering of antimicrobial peptides, including this compound. mdpi.commdpi.comnih.gov These in silico approaches utilize algorithms and bioinformatics tools to analyze peptide sequences and structures, predict their properties, and design novel sequences with desired characteristics. researchgate.netmdpi.commdpi.compreprints.org

Computational methods can be used to predict structure-activity relationships, assess potential antimicrobial activity, and evaluate properties like hydrophobicity, charge, and amphipathicity. researchgate.netmdpi.commdpi.com Machine learning algorithms, trained on datasets of known antimicrobial peptides and their activities, can predict the efficacy of new sequences or guide the design of peptides with optimized features. mdpi.comnih.gov Predictive modeling can also be applied to analyze peptide folding and conformational states, which are important for understanding their mechanism of action. researchgate.netnih.gov By using computational tools, researchers can explore a vast sequence space and prioritize promising candidates for synthesis and experimental validation, accelerating the discovery and development of improved this compound analogs. mdpi.commdpi.comnih.gov

Algorithm-Based Peptide Design for Improved Antimicrobial Properties

Algorithm-based peptide design is a computational approach utilized to engineer peptides with enhanced antimicrobial properties. This method leverages computational tools and algorithms to predict structure-activity relationships and design sequences with desired characteristics. mdpi.comresearchgate.net For antimicrobial peptides (AMPs), key features influencing activity include amino acid composition, charge distribution, hydrophobicity, and the ability to form amphipathic structures. mdpi.compreprints.orgmdpi.com Algorithms can assist in exploring the vast sequence space to identify peptides with an optimal balance of these properties for improved membrane interaction and disruption. mdpi.compreprints.orgmdpi.com

One approach involves modifying existing peptide sequences through amino acid substitutions or additions. For instance, increasing the net positive charge by incorporating residues like arginine or lysine can enhance electrostatic interactions with the negatively charged microbial membrane, potentially boosting antimicrobial potency. mdpi.comnih.gov Similarly, adjusting hydrophobicity by changing the ratio of hydrophobic and hydrophilic residues can influence membrane affinity and disruption. mdpi.compreprints.orgnih.gov However, a careful balance is crucial, as excessive hydrophobicity can lead to increased toxicity against host cells. preprints.orgmdpi.com

Studies have explored the design of this compound mutants or hybrid peptides to improve antimicrobial activity. For example, a novel this compound mutant was designed by adding a glutamine residue to the hydroxyl terminal of the natural peptide, resulting in improved antimicrobial activity. google.com The design of such mutants can involve selecting preferred codons for expression in host systems like Pichia species. google.com

While this compound itself has shown potent activity, research into hybrid peptides has also been conducted. Hybrids combining this compound with other peptides like pleurocidin (B1576808) or dermaseptin (B158304) have shown antibacterial activities approaching those of pleurocidin, whereas this compound alone was found to be inactive against certain tested bacteria in one study. ubc.ca This suggests that combining structural or functional elements from different AMPs through design can lead to peptides with altered or improved activity profiles.

Algorithm-based design can be integrated into iterative combinatorial chemistry procedures to accelerate the discovery and validation of peptide candidates. plos.org Machine learning approaches can build predictive models from existing data to identify peptides with high predicted bioactivity. plos.orgmdpi.com Graph theory-based algorithms can then efficiently identify peptides that maximize the predicted bioactivity. plos.org

In silico Screening of this compound Analogs for Desired Characteristics

In silico screening utilizes computational methods to evaluate potential peptide sequences and predict their properties and activities before experimental synthesis and testing. mdpi.combiorxiv.org This approach allows for the rapid assessment of a large number of potential this compound analogs to identify candidates with desired characteristics, such as enhanced antimicrobial activity, reduced toxicity, or improved stability. mdpi.comfrontiersin.org

Databases of antimicrobial peptides and proteins provide a resource for in silico analysis, offering sequences and structures with diverse bioactivities. mdpi.comfrontiersin.org Computational tools and algorithms can analyze the physicochemical properties of designed or identified peptide sequences, including charge, hydrophobicity, amphipathicity, and predicted secondary structure. mdpi.commdpi.comfrontiersin.org These properties are critical determinants of AMP activity and selectivity. mdpi.compreprints.orgmdpi.com

In silico screening workflows often involve several steps. Initially, potential peptide sequences, which could be variations of the natural this compound sequence or novel designs, are generated. These sequences are then subjected to computational analysis to predict their antimicrobial potential and other relevant properties. Tools based on algorithms like Support Vector Machines (SVMs) can be used to identify potential antimicrobial peptide motifs based on physicochemical characteristics. frontiersin.orgnih.gov

Further in silico analysis can include predicting the three-dimensional structures of peptide analogs using modeling servers. frontiersin.org These predicted structures can then be used for molecular docking studies to assess the potential interactions of the peptides with bacterial targets, such as cell membranes or intracellular proteins. frontiersin.orgnih.gov Docking simulations can provide insights into the potential mode of action and binding affinity of the peptide analogs. For example, in silico studies on fish-derived antimicrobial peptide motifs have involved docking against bacterial targets like Carbapenam-3-carboxylate synthase and membrane proteins to predict their potential mode of action. frontiersin.orgnih.govresearchgate.net

In silico screening allows for the selection of promising candidates based on predicted activity and desirable properties, thereby reducing the number of peptides that need to be synthesized and tested experimentally. nih.gov This accelerates the discovery and development process for improved this compound analogs. The desired characteristics screened for can extend beyond just antimicrobial potency to include factors like stability, solubility, and potential toxicity, although the latter falls outside the scope of this article's focus.

Interactive Data Table: Predicted Properties of Hypothetical this compound Analogs (Illustrative Example)

| Analog Name | Sequence (Illustrative) | Predicted Net Charge | Predicted Hydrophobicity (%) | Predicted Alpha-Helical Propensity | Predicted Antimicrobial Activity Score |

| This compound | RQRVEELSKFSKKGAAARRRK | +9 | ~43 | High | Baseline |

| Analog A | RQRVEELSKLKKGAAARRRK | +9 | ~48 | High | Increased |

| Analog B | KQRVEELSKFSKKGAAARRKK | +10 | ~42 | High | Increased |

| Analog C | RQRVEEASKFSKKGAAARRRK | +8 | ~43 | Moderate | Reduced |

Note: The sequences and predicted properties in this table are purely illustrative examples to demonstrate the concept of in silico screening and are not based on specific research findings for this compound analogs.

Advanced Analytical and Biophysical Techniques for Misgurin Research

High-Resolution Structural Determination of Misgurin

Understanding the three-dimensional structure of this compound is paramount to correlating its form with its function. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for this purpose, providing detailed atomic-level information about the peptide's conformation in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful technique for determining the solution structure of peptides and proteins, particularly for molecules of relatively small size like this compound. It provides information about the local environment and spatial relationships of individual atoms within the molecule. Solution NMR is valuable for studying peptides in conditions that mimic their physiological environment, such as in aqueous solutions or in the presence of membrane mimetics like micelles. While the provided search results mention NMR for other antimicrobial peptides and general peptide characterization umn.eduscialert.netoxfordglobal.comnih.govresearchgate.net, a specific high-resolution solution structure determination of this compound using NMR was not explicitly detailed in the snippets. However, the technique is generally applicable to peptides of this compound's size and is a standard method for obtaining structural insights in solution scialert.netoxfordglobal.com. Studies on other antimicrobial peptides demonstrate the utility of solution NMR in determining secondary structure elements like helices and flexible regions, as well as dynamic properties nih.govresearchgate.net.

X-ray Crystallography for Crystalline State Structure

X-ray crystallography is the primary method for determining the atomic structure of molecules in their crystalline state. This technique requires the peptide to form well-ordered crystals, which can be challenging for flexible or membrane-associating peptides. Once a crystal is obtained, diffraction patterns are generated by X-rays passing through the crystal, and these patterns are used to computationally reconstruct the electron density map, revealing the molecule's 3D structure. While X-ray crystallography is a common method for protein structure determination and has been used for other antimicrobial peptides frontiersin.orgunibe.ch, the search results did not provide specific information about the X-ray crystal structure of this compound itself. The technique provides a static snapshot of the molecule's conformation within the crystal lattice.

Mass Spectrometry for Characterization and Quantification

Mass spectrometry (MS) techniques are fundamental for verifying the molecular mass and determining the amino acid sequence of peptides like this compound. These methods offer high sensitivity and accuracy, making them essential for initial characterization and quality control.

MALDI-TOF Mass Spectrometry for Molecular Mass Confirmation

Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry is a widely used technique for determining the molecular weight of peptides and proteins. In this method, the peptide sample is mixed with a matrix material, co-crystallized on a target plate, and then ionized by a laser pulse. The ions are accelerated through a flight tube, and their mass-to-charge ratio (m/z) is determined by the time it takes them to reach the detector. This technique is particularly useful for confirming the molecular mass of a purified peptide and assessing its homogeneity. The initial characterization of this compound reported a molecular mass of 2502 Da, which was likely confirmed using techniques such as MALDI-TOF MS nih.gov. MALDI-TOF MS is a rapid, reliable, and economical method for microbial identification and has applications in detecting antimicrobial resistance, often by analyzing peptide mass fingerprints amegroups.orgfrontiersin.orgmdpi.com. While these sources highlight the use of MALDI-TOF in microbiology, the principle of molecular mass determination is directly applicable to purified peptides like this compound scribd.comkoreascience.kr.

LC-MS/MS for Sequence Verification and Purity Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. LC separates complex mixtures of peptides based on their physicochemical properties, and the eluting peptides are then introduced into the mass spectrometer. In MS/MS, selected peptide ions are fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This technique is invaluable for verifying the primary sequence of a peptide, identifying post-translational modifications, and assessing the purity of a sample by detecting truncated or modified variants. The amino acid sequence of this compound was determined by an automated amino acid sequencer nih.gov, and LC-MS/MS is a standard and highly effective method for peptide sequencing and verification eurofins.comanimbiosci.org. It allows for extensive sequence coverage and can identify impurities oxfordglobal.comeurofins.com. LC-MS/MS is a preferred method for peptide analysis due to its ability to bridge LC separation with sensitive MS detection researchgate.net.

Biophysical Characterization of this compound Interactions

Understanding how this compound interacts with its biological targets, particularly bacterial membranes, is crucial for elucidating its mechanism of action. Biophysical techniques provide insights into these interactions, including membrane binding, insertion, and the resulting effects on membrane integrity. While specific detailed biophysical interaction studies solely focused on this compound were not extensively detailed in the provided snippets, general biophysical techniques are widely applied to study the interactions of antimicrobial peptides with membranes frontiersin.orgfrontiersin.orgntu.edu.sg. These techniques can include:

Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides (e.g., alpha-helix, beta-sheet) and how it changes upon interaction with membrane mimetics mdpi.com. CD can indicate conformational changes induced by the presence of lipids or micelles researchgate.net.

Fluorescence Spectroscopy: Can be used to monitor peptide binding to membranes, changes in peptide conformation, or membrane permeabilization by incorporating fluorescent probes into the peptide or membrane frontiersin.org.

Surface Plasmon Resonance (SPR): Allows for the real-time measurement of binding kinetics and affinity between a peptide and a surface, such as a lipid bilayer immobilized on a sensor chip acs.org.

Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): Can quantify the thermodynamic parameters of peptide-membrane interactions, such as binding affinity, enthalpy, and entropy.

Liposome Leakage Assays: Measure the ability of a peptide to disrupt lipid vesicles (liposomes) by monitoring the release of a trapped marker molecule acs.org. This provides insight into the peptide's membrane-permeabilizing activity.

Zeta Potential Measurements: Can assess changes in the surface charge of bacterial cells or model membranes upon peptide binding, indicating electrostatic interactions frontiersin.org.

Surface Plasmon Resonance (SPR) for Binding Kinetics with Membrane Mimics

Surface Plasmon Resonance (SPR) is a label-free technique widely used to measure the binding kinetics and affinity of biomolecular interactions, including peptide-membrane interactions nicoyalife.comnih.govbiosensingusa.com. By immobilizing membrane mimics, such as lipid vesicles or supported lipid bilayers, onto an SPR sensor chip, the binding of this compound to these surfaces can be monitored in real-time nicoyalife.combiosensingusa.comnih.gov. This allows for the determination of association (ka) and dissociation (kd) rate constants, providing a quantitative understanding of how quickly this compound binds to and dissociates from lipid membranes nih.gov. The equilibrium dissociation constant (KD), which represents the binding affinity, can also be derived from these kinetic parameters nih.gov. Studies using SPR with membrane mimics can reveal the specificity of this compound's interaction with different lipid compositions, potentially indicating preferences for certain types of membranes, such as bacterial membranes which have distinct lipid profiles compared to mammalian cells nicoyalife.complos.org.

Illustrative Data Table: SPR Binding Kinetics Parameters

| Parameter | Description | Typical Unit |

| Association Rate (ka) | Rate of complex formation | 1/(Ms) or 1/(s) |

| Dissociation Rate (kd) | Rate of complex dissociation | 1/s |

| Equilibrium Dissociation Constant (KD) | Measure of binding affinity (kd/ka) | M or mM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction harvard.edumalvernpanalytical.comnih.govnih.gov. For this compound, ITC can be used to study its interaction with membrane mimics or specific membrane components nih.govunina.itnih.gov. A typical experiment involves titrating this compound into a solution containing lipid vesicles or other relevant molecules in a calorimeter cell harvard.edumalvernpanalytical.com. By measuring the heat changes after each injection, ITC can determine key thermodynamic parameters, including the enthalpy change (ΔH), entropy change (ΔS), Gibbs free energy change (ΔG), and the stoichiometry (n) of the binding reaction harvard.edunih.govnih.gov. These parameters provide insights into the driving forces behind this compound's interaction with membranes (e.g., whether it is primarily driven by enthalpy or entropy) and the number of peptide molecules that interact with a given binding site or lipid molecule nih.gov.

Illustrative Data Table: ITC Thermodynamic Parameters

| Parameter | Description | Typical Unit |

| Enthalpy Change (ΔH) | Heat absorbed or released upon binding | kcal/mol |

| Entropy Change (ΔS) | Change in disorder upon binding | cal/(mol·K) |

| Gibbs Free Energy (ΔG) | Overall energy change (ΔG = ΔH - TΔS) | kcal/mol |

| Stoichiometry (n) | Ratio of interacting molecules | Unitless |

| Association Constant (Ka) | Measure of binding affinity (related to ΔG) | 1/M |

Fluorescence Spectroscopy for Monitoring Membrane Permeabilization

Fluorescence spectroscopy is a versatile tool for investigating the interaction of antimicrobial peptides with membranes and monitoring membrane permeabilization biorxiv.orgmdpi.comnii.ac.jpelifesciences.orgresearchgate.netnih.gov. Fluorescent probes can be used to assess the integrity and potential disruption of lipid bilayers upon interaction with this compound mdpi.comelifesciences.orgresearchgate.netnih.gov. For instance, membrane-impermeable fluorescent dyes, such as propidium (B1200493) iodide (PI) or SYTOX Green, are commonly used mdpi.comfrontiersin.org. These dyes are excluded by intact cell membranes but can enter cells and bind to nucleic acids when the membrane is damaged, leading to a significant increase in fluorescence intensity mdpi.comfrontiersin.org. By monitoring the increase in fluorescence over time after the addition of this compound to a suspension of cells or vesicles containing such dyes, the kinetics and extent of membrane permeabilization can be determined mdpi.comresearchgate.net. Other fluorescent probes can report on changes in membrane potential or fluidity induced by peptide binding and insertion mdpi.comnii.ac.jp.

Illustrative Data Table: Fluorescence Spectroscopy - Membrane Permeabilization Assay

| Time Point | Fluorescence Intensity (Arbitrary Units) | Interpretation |

| 0 min | Low | Intact membrane |

| 5 min | Increasing | Membrane permeabilization begins |

| 15 min | High | Significant membrane damage |

Advanced Microscopy for Cellular and Subcellular Effects

Microscopy techniques provide visual evidence of the effects of this compound on target cells, revealing morphological changes and subcellular localization.

Scanning Electron Microscopy (SEM) for Morphological Changes in Target Cells

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and ultrastructure of cells at high resolution nih.govmdpi.commdpi.com. SEM has been specifically used to study the effects of this compound on bacterial cell morphology nih.govresearchgate.net. Studies have shown that this compound causes damage to the cell membrane of target microorganisms, consistent with a pore-forming mechanism nih.govresearchgate.net. At its minimal inhibition concentration (MIC), this compound induces discernible damage to the cell membrane, while at higher concentrations, it can lead to cell lysis nih.govresearchgate.net. SEM images provide visual confirmation of these morphological alterations, such as the appearance of pores or irregularities on the cell surface, which are indicative of membrane disruption nih.govresearchgate.netnih.govmdpi.com.

Confocal Microscopy for Localization and Interaction Studies

Confocal microscopy is an optical imaging technique that allows for the generation of high-resolution images of biological samples, including cells, by excluding out-of-focus light imrpress.comnih.govmdpi.commdpi.comgoogleapis.comnih.govresearchgate.net. This technique is valuable for studying the cellular uptake and localization of fluorescently labeled this compound within target cells imrpress.commdpi.comnih.govresearchgate.netnih.gov. By labeling this compound with a fluorophore, researchers can track its entry into cells and determine its distribution within different cellular compartments over time imrpress.commdpi.comnih.govnih.gov. Confocal microscopy can also be used to investigate the co-localization of this compound with specific cellular structures or molecules, providing insights into its potential targets or mechanisms of action within the cell nih.govmdpi.commdpi.com. Studies using confocal microscopy on antimicrobial peptides have shown their ability to penetrate cell membranes and localize to various intracellular sites, such as the cytoplasm or specific organelles imrpress.commdpi.comnih.gov.

Omics-Based Approaches in this compound Research

Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological systems affected by this compound isaaa.orgmedreport.foundationyoutube.comnih.goviarc.fr. These high-throughput techniques can be applied to study the response of microorganisms or host cells to this compound exposure at a global level. Genomics involves the study of the complete genetic material of an organism isaaa.orgmedreport.foundation. Transcriptomics analyzes the entire set of RNA transcripts, providing insights into gene expression changes in response to this compound isaaa.orgmedreport.foundationyoutube.comiarc.fr. Proteomics focuses on the complete set of proteins, allowing for the identification and quantification of proteins that are affected by this compound isaaa.orgmedreport.foundationyoutube.comiarc.fr. Metabolomics involves the study of the complete set of small molecule metabolites, which can reveal metabolic pathway alterations induced by the peptide isaaa.orgmedreport.foundationyoutube.com. This compound itself has been identified as an antimicrobial peptide in omics-based studies of fish species like the mudskipper and lined seahorse, highlighting the utility of these approaches in discovering and characterizing such compounds scispace.commdpi.commdpi.comresearchgate.net. Applying omics approaches can help to elucidate the complex cellular pathways and processes that are modulated by this compound, providing a broader understanding of its biological impact beyond direct membrane interactions nih.govresearchgate.net.

Illustrative Concept: Omics Data Integration

Omics data can be integrated to provide a more complete picture of the biological response to this compound. For example:

Transcriptomics + Proteomics: Correlating changes in mRNA levels with changes in protein abundance to understand the regulation of gene expression in response to this compound.

Proteomics + Metabolomics: Linking altered protein levels (e.g., enzymes) with changes in metabolite concentrations to identify affected metabolic pathways.

Genomics + Other Omics: Using genomic information to interpret variations observed in transcriptomic, proteomic, or metabolomic profiles.

| Omics Level | Focus | Information Provided |

| Genomics | Complete set of genes | Genetic potential, variations |

| Transcriptomics | Complete set of RNA transcripts | Gene expression levels, alternative splicing |

| Proteomics | Complete set of proteins | Protein abundance, modifications, interactions |

| Metabolomics | Complete set of small molecule metabolites | Metabolic state, pathway activity, biochemical endpoints |

Transcriptomics and Proteomics for Comprehensive Identification of AMPs

Transcriptomics and proteomics are powerful "omics" approaches used to identify potential antimicrobial peptides and their precursors on a large scale. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing insights into gene expression. researchgate.netresearchgate.netasm.org By sequencing mRNA from specific tissues or under certain conditions (e.g., infection), researchers can identify transcripts that potentially encode AMP precursors. researchgate.netresearchgate.netasm.org This is often achieved by searching the obtained transcript sequences against existing AMP databases or looking for characteristic AMP motifs. researchgate.netasm.org

Proteomics, the large-scale study of proteins, complements transcriptomics by providing evidence of protein expression and allowing for the identification of mature peptides. researchgate.netresearchgate.net Mass spectrometry-based proteomics can be used to analyze protein samples from an organism and identify specific peptide sequences present. nih.gov Comparing proteomic data with transcriptomic data helps validate that predicted AMP precursors are actually translated into proteins and can potentially be processed into active peptides. researchgate.netresearchgate.net

These multi-omics approaches have been successfully applied to identify novel AMPs and AMP precursors in various organisms, including fish and other marine animals. researchgate.netresearchgate.netasm.org For instance, studies in mudskippers and the lined seahorse have utilized transcriptomics and proteomics to identify hundreds of putative AMP sequences, demonstrating the power of these techniques in discovering diverse AMPs. researchgate.netresearchgate.net While this compound itself was identified through traditional purification methods, these modern omics techniques provide a pathway for discovering similar peptides or understanding the expression patterns of known AMPs like this compound at a systems level. Limitations exist, as the presence of a precursor transcript or protein does not guarantee the production of an active mature peptide, as post-translational processing like hydrolysis must occur. researchgate.net

Bioinformatics Tools for Sequence Analysis and Functional Prediction

Once AMP sequences are identified, whether through traditional methods or high-throughput omics approaches, bioinformatics tools become essential for their detailed analysis and functional prediction. Bioinformatics involves the use of computational methods to analyze biological data, including peptide sequences.

Key bioinformatics analyses applied to AMPs include:

Sequence Alignment: Tools like BLAST and ClustalW are used to compare the sequence of a putative AMP to known sequences in databases to identify homologous peptides and potential families.

Physicochemical Property Calculation: Software can predict properties crucial for AMP activity, such as amino acid composition, net charge, hydrophobicity, and theoretical isoelectric point (pI). This compound's high pI and negative GRAVY index, indicating its basic and hydrophilic nature, are examples of properties calculated by these tools. novoprolabs.com

Secondary Structure Prediction: Tools like helical wheel projection predict the potential for peptides to form specific secondary structures, such as alpha-helices, which are common in many AMPs and are important for their interaction with microbial membranes.

Functional Prediction: Machine learning algorithms (e.g., Support Vector Machines, Random Forests, Artificial Neural Networks) are trained on known AMPs and non-AMPs to predict the likelihood of a new sequence possessing antimicrobial activity. These tools analyze sequence features and predicted properties to make predictions.

Bioinformatics tools aid researchers in characterizing AMPs like this compound, understanding the relationship between their sequence, structure, and function, and predicting the activity of newly identified peptides. They are also invaluable in the design of synthetic AMPs or modified versions of natural peptides for enhanced activity or specificity. Databases like the Collection of Antimicrobial Peptides (CAMP) serve as crucial resources for sequence data and analysis tools.

Ecological and Evolutionary Context of Misgurin

Distribution and Diversity of Misgurin-like Peptides in Aquatic Organisms

Antimicrobial peptides are widely distributed in nature and play a crucial role in the innate defense of various species, including those in aquatic environments. Fish, in particular, are a significant source of these peptides, expressing major classes such as defensins, cathelicidins, hepcidins, histone-derived peptides, and fish-specific piscidins. nih.govresearchgate.net this compound is one such peptide identified in the loach, Misgurnus anguillicaudatus. glfc.orgnih.govscialert.net The presence of AMPs like this compound in aquatic organisms highlights their importance in surviving in microbe-rich environments. mdpi.comnih.govbioline.org.brnih.gov

Comparative Analysis of AMPs Across Fish Species

Numerous antimicrobial peptides have been isolated and characterized from various fish species. Examples include pardaxin (B1611699) from the Moses sole fish (Pardachirus marmoratus), chrysophsin from the red sea bream (Chrysophrys major), pleurocidin (B1576808) from the winter flounder (Pleuronectes americanus), parasin I from the catfish (Parasilurus asotus), hipposin (B1576433) from the Atlantic halibut (Hippoglossus hippoglossus), and piscidins from the hybrid striped bass. glfc.orgscialert.net this compound, a 21-amino-acid peptide from the loach, has been found to possess strong antimicrobial activity against a broad spectrum of microorganisms. nih.govcopewithcytokines.orgresearchgate.net Comparative studies have shown that this compound is about six times more potent than magainin 2, an AMP found in amphibians. nih.govcopewithcytokines.orgresearchgate.net While this compound's amino acid sequence did not initially show significant homology with other known AMPs, its structural characteristics have led to its grouping with peptides like cecropins, magainins, and dermaseptins. tubitak.gov.tr

Here is a table summarizing some fish antimicrobial peptides and their sources:

| AMP Name | Source Species | Habitat |

| This compound | Misgurnus anguillicaudatus | Freshwater |

| Pardaxin | Pardachirus marmoratus | Marine |

| Chrysophsin | Chrysophrys major | Marine |

| Pleurocidin | Pleuronectes americanus | Marine |

| Parasin I | Parasilurus asotus | Freshwater |

| Hipposin | Hippoglossus hippoglossus | Marine |

| Piscidins | Hybrid striped bass | Brackish |

| Hepcidins | Various fish species | Various |

| Cathelicidins | Various fish species | Various |

| Defensins | Various fish species | Various |

Evolutionary Relationship of this compound to Other Vertebrate and Invertebrate AMPs